molecular formula C18H19N B12854602 (4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile

(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No.: B12854602
M. Wt: 249.3 g/mol
InChI Key: CSIAFODAOMAYRM-UHFFFAOYSA-N
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Description

(4’-Tert-butyl[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound characterized by the presence of a biphenyl core substituted with a tert-butyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-tert-butylbenzyl bromide with a suitable nitrile source under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the nitrile group.

Industrial Production Methods

Industrial production methods for (4’-Tert-butyl[1,1’-biphenyl]-4-yl)acetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4’-Tert-butyl[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4’-Tert-butyl[1,1’-biphenyl]-4-yl)acetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: A structurally similar compound with two tert-butyl groups on the biphenyl core.

    4-tert-Butylphenylacetonitrile: A related compound with a single phenyl ring substituted with a tert-butyl group and an acetonitrile moiety.

Uniqueness

(4’-Tert-butyl[1,1’-biphenyl]-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)phenyl]acetonitrile

InChI

InChI=1S/C18H19N/c1-18(2,3)17-10-8-16(9-11-17)15-6-4-14(5-7-15)12-13-19/h4-11H,12H2,1-3H3

InChI Key

CSIAFODAOMAYRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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